An In-Depth Technical Guide to Tetraethyl Pyrophosphite: Structure, Properties, and Applications
An In-Depth Technical Guide to Tetraethyl Pyrophosphite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on tetraethyl pyrophosphite. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this versatile reagent. The information within is curated to empower researchers in their experimental design and execution, fostering both innovation and a culture of safety. We will delve into the nuanced chemical personality of tetraethyl pyrophosphite, exploring not just what it does, but why it behaves in a particular manner. Every piece of data and every protocol is presented with the goal of being a self-validating system, grounded in established scientific principles and supported by verifiable references.
Introduction to Tetraethyl Pyrophosphite
Tetraethyl pyrophosphite, with the chemical formula C8H20O5P2, is an organophosphorus compound characterized by a P(III)-O-P(III) linkage. It is a clear, colorless oil that serves as a valuable reagent in organic synthesis, particularly in the formation of amide and phosphonate bonds. Its reactivity is centered around the electrophilic nature of the phosphorus atoms and the lability of the P-O-P bond, making it a potent activating agent. Unlike its oxidized counterpart, tetraethyl pyrophosphate (TEPP), a highly toxic insecticide, tetraethyl pyrophosphite's primary utility lies in the controlled construction of complex organic molecules. Understanding the distinct chemical properties and handling requirements of tetraethyl pyrophosphite is paramount for its safe and effective use in a laboratory setting.
Chemical Structure and Bonding
The molecular structure of tetraethyl pyrophosphite, diethoxyphosphanyl diethyl phosphite, consists of two diethyl phosphite units linked by an oxygen atom. The phosphorus atoms are in the +3 oxidation state and adopt a trigonal pyramidal geometry, with the lone pair of electrons on each phosphorus atom influencing its nucleophilicity and reactivity.
Caption: 2D Chemical Structure of Tetraethyl Pyrophosphite.
The P-O-P anhydride bond is the most reactive site in the molecule, susceptible to cleavage by nucleophiles. The ethoxy groups attached to the phosphorus atoms influence the compound's solubility and modulate the electrophilicity of the phosphorus centers.
Physicochemical Properties
A summary of the key physicochemical properties of tetraethyl pyrophosphite is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C8H20O5P2 | PubChem |
| Molecular Weight | 258.19 g/mol | PubChem |
| Appearance | Clear colorless oil | ChemicalBook |
| Boiling Point | 79-81 °C at 1 mmHg | ChemicalBook |
| Density | 1.057 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n20/D) | 1.434 | ChemicalBook |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | ChemicalBook |
| CAS Number | 21646-99-1 | PubChem |
| IUPAC Name | diethoxyphosphanyl diethyl phosphite | PubChem |
Synthesis of Tetraethyl Pyrophosphite
The most common and practical laboratory synthesis of tetraethyl pyrophosphite involves the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a tertiary amine base, such as triethylamine. The triethylamine acts as a scavenger for the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the pyrophosphite.
Reaction Mechanism
Caption: Peptide bond formation using TEPP.
This method is valued for its mild reaction conditions and generally low levels of racemization.
Phosphonylation of Carbonyl Compounds
Tetraethyl pyrophosphite can be used to phosphonylate aldehydes and ketones, forming α-hydroxy phosphonates. This reaction, a variation of the Pudovik reaction, involves the nucleophilic addition of the phosphite to the carbonyl carbon.
Hydrolysis
Tetraethyl pyrophosphite is susceptible to hydrolysis, particularly in the presence of acid or base, which cleaves the P-O-P bond to yield two equivalents of diethyl phosphite. The rate of hydrolysis is significantly faster for pyrophosphites compared to pyrophosphates. [1]This reactivity underscores the importance of handling and storing the compound under anhydrous conditions.
Spectroscopic Characterization
The structure of tetraethyl pyrophosphite can be confirmed using various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy groups. The methylene protons (-OCH2-) will appear as a multiplet due to coupling with both the neighboring methyl protons and the phosphorus atom. The methyl protons (-CH3) will appear as a triplet.
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¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethoxy groups.
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³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing this compound and will show a single resonance, confirming the presence of a single phosphorus environment.
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IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the P-O-C and P-O-P linkages.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the P-O-P bond and the loss of ethoxy groups.
Safety and Toxicology
Tetraethyl pyrophosphite is classified as an irritant. [2]It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2]It may also cause respiratory irritation. [2]It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
It is imperative to distinguish tetraethyl pyrophosphite from its oxidized analog, tetraethyl pyrophosphate (TEPP). TEPP is a highly toxic organophosphate insecticide and a potent cholinesterase inhibitor. While specific toxicological data for tetraethyl pyrophosphite is limited, its structural similarity to other organophosphorus compounds warrants cautious handling. In case of exposure, immediate medical attention is necessary.
Conclusion
Tetraethyl pyrophosphite is a valuable and versatile reagent in organic synthesis, offering efficient pathways for the formation of amide and phosphonate bonds under mild conditions. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and safely incorporate tetraethyl pyrophosphite into their synthetic strategies. As with any reactive chemical, adherence to strict safety protocols is paramount.
References
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PubChem. (n.d.). Tetraethyl pyrophosphite. National Center for Biotechnology Information. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Tetraethyl pyrophosphite. Retrieved from [Link]
- Anderson, G. W., Blodinger, J., & Welcher, A. D. (1952). Tetraethyl Pyrophosphite as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 74(21), 5309–5312.
- Michalski, J., & Zwierzak, A. (1959). Anhydrides of Organophosphorus Acids. I. Symmetrical Tetra-alkyl Pyrophosphites. Roczniki Chemii, 33, 1051-1056.
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PubChem. (n.d.). Tetraethyl pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]
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INCHEM. (2017). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. International Programme on Chemical Safety. Retrieved from [Link]
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Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733. [Link]
